1-benzyl-5-bromo-1H-tetrazole
Overview
Description
1-Benzyl-5-bromo-1H-tetrazole is a chemical compound that belongs to the tetrazole family, characterized by a tetrazole ring substituted with a benzyl group and a bromine atom. The tetrazole moiety is a five-membered ring containing four nitrogen atoms, which imparts unique chemical properties to the compound. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of 1-benzyl-5-bromo-1H-tetrazole and related compounds has been explored in several studies. An improved method for the preparation of a related compound, 5-(benzylmercapto)-1H-tetrazol, was described, which involved the reaction of benzylthiocyanate with azide to yield the corresponding tetrazole with a 72% yield under optimized conditions . Another study reported the synthesis of 1-benzyl-1H-tetrazoles and their silver(I) complexes, which involved the coordination of the ligands to the Ag(I) ion via the N4 tetrazole nitrogen . Additionally, the synthesis of 1-benzyl-5-amino-1H-tetrazole was achieved and characterized by various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of 1-benzyl-1H-tetrazoles has been investigated using different techniques. Single-crystal X-ray diffraction analysis was used to determine the structures of silver(I) complexes of 1-benzyl-1H-tetrazoles . The crystal structure of 1-benzyl-1H-tetrazole itself was studied, revealing that it crystallizes in the monoclinic space group P21 with specific unit cell dimensions and is dominated by weak intermolecular hydrogen bonds .
Chemical Reactions Analysis
1-Benzyl-5-bromo-1H-tetrazole serves as a versatile intermediate for various chemical reactions. Practical methods for the generation and use of new 5-metallo-1-benzyl-1H-tetrazoles were reported, which involved reactions with carbonyl compounds at low temperatures to yield products with moderate to good isolated yields . The N-alkylation reaction of related tetrazole compounds with benzyl bromide was also studied, leading to the formation of regioisomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-benzyl-1H-tetrazoles and their derivatives have been characterized through experimental and computational studies. Spectroscopic techniques such as NMR, FT-IR, and UV-Vis, along with elemental analysis and DFT calculations, were employed to elucidate the properties of these compounds . The antimicrobial activity of silver(I) complexes of 1-benzyl-1H-tetrazoles was evaluated, showing remarkable inhibitory activity against a broad panel of bacteria and fungi .
Scientific Research Applications
Synthesis and Chemical Reactions
1-Benzyl-5-bromo-1H-tetrazole is a key compound in organic synthesis. It serves as a precursor for generating 5-metallo-1-benzyl-1H-tetrazoles. These derivatives, including potassium and magnesium variants, have improved stability and are useful in reactions with carbonyl compounds, yielding products in significant quantities (Wiedemann et al., 2012). Another application is in the synthesis of 5-aryl- and 5-heteroaryl-1H-tetrazoles via the Stille reaction, where 2-benzyloxymethyl-5-(tributylstannyl)tetrazole acts as a reagent for converting aryl- and heteroaryl-halides to these derivatives (Bookser, 2000).
Structural and Antimicrobial Studies
1-Benzyl-5-bromo-1H-tetrazole has been utilized in the synthesis and structural characterization of silver(I) complexes. These complexes exhibit significant antimicrobial activity against a broad panel of bacteria and fungi, indicating potential therapeutic applications (Andrejević et al., 2018).
Industrial Synthesis
The compound has also been a subject in the industrial synthesis process. For example, 5-(Benzylmercapto)-1H-tetrazole is synthesized using hexadecyl trimethyl ammonium bromide as a catalyst, showing potential for large-scale production due to its convenient operation and high yield (Xun, 2012).
Medicinal Chemistry and Drug Development
In medicinal chemistry, 1-benzyl-5-bromo-1H-tetrazole derivatives have been studied for their potential as P2X7 receptor antagonists, which are relevant in the development of treatments for conditions like neuropathic pain (Nelson et al., 2006). Additionally, these compounds have been used in the synthesis of potent antihypertensive agents, further highlighting their significance in drug discovery (Sharma et al., 2010).
Catalysis and Material Science
1-Benzyl-5-bromo-1H-tetrazole is instrumental in catalysis and material science. For instance, it's used in the synthesis of novel nanosystems for C-N coupling reactions, demonstrating its role in the development of efficient and recoverable catalysts (Sajjadi et al., 2021).
Safety And Hazards
Future Directions
Tetrazoles are synthetic organic heterocyclic compounds that have attracted much attention in medicinal chemistry . They have been used as plant growth regulators, herbicides, and fungicides in agriculture and as stabilizers in photography and photoimaging . Future research is likely to focus on developing more efficient and ecofriendly methods for their synthesis .
properties
IUPAC Name |
1-benzyl-5-bromotetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-8-10-11-12-13(8)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUFVIDEBOFLAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450532 | |
Record name | 1-benzyl-5-bromo-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-bromo-1H-tetrazole | |
CAS RN |
79344-08-4 | |
Record name | 1-benzyl-5-bromo-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-5-bromo-1H-1,2,3,4-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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